

4-Pentenal: A Bifunctional Building Block for Complex Synthesis

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Compound of Interest

Compound Name: 4-Pentenal

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenal, a linear five-carbon aldehyde possessing a terminal double bond, stands as a versatile and highly valuable bifunctional molecule in the landscape of organic synthesis. Its unique structural arrangement, incorporating both an electrophilic aldehyde and a nucleophilic alkene, allows for a diverse array of chemical transformations. This dual reactivity enables its participation in a multitude of reactions, including hydroformylation, aldol condensations, cycloadditions, and intramolecular cyclizations, making it a pivotal precursor for the synthesis of complex carbocyclic and heterocyclic frameworks. These frameworks form the core of numerous natural products and pharmaceutically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of **4-pentenal**, detailed experimental protocols for its key reactions, and a summary of its applications in modern organic synthesis, with a particular focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Properties

4-Pentenal is a colorless liquid with a characteristic aroma.^{[1][2]} Its bifunctional nature, containing both an aldehyde and an alkene, dictates its chemical behavior and physical properties. A summary of its key properties is presented in the tables below.

Table 1: Physical and Chemical Properties of 4-Pentenal

Property	Value	Reference
Molecular Formula	C ₅ H ₈ O	[1]
Molecular Weight	84.12 g/mol	[1][3]
CAS Number	2100-17-6	[1]
IUPAC Name	pent-4-enal	[1]
Appearance	Colorless liquid	[1][2]
Boiling Point	101-105 °C	[3]
Melting Point	-90 °C	[3]
Density	0.853 g/cm ³ at 20 °C	
Refractive Index	1.4170 at 20 °C	
Solubility	Slightly soluble in water; soluble in diethyl ether, acetone, and dichloromethane.	[1]

Table 2: Spectroscopic Data of 4-Pentenal

Spectroscopic Technique	Key Features
¹ H NMR	Signals corresponding to aldehydic proton, vinyl protons, and aliphatic protons.
¹³ C NMR	Resonances for carbonyl carbon, sp ² carbons of the double bond, and sp ³ carbons.
IR Spectroscopy	Characteristic absorption bands for C=O stretching (aldehyde) and C=C stretching (alkene).
Mass Spectrometry	Molecular ion peak and fragmentation pattern consistent with the structure.

The Bifunctional Reactivity of 4-Pentenal

The synthetic utility of **4-pentenal** lies in the orthogonal reactivity of its two functional groups: the electrophilic aldehyde and the nucleophilic terminal alkene.[3] This allows for selective manipulation of one group while leaving the other intact for subsequent transformations, a highly desirable feature in multi-step synthesis.[3]

The aldehyde group readily undergoes a variety of reactions, including:

- Oxidation to form 4-pentenoic acid.
- Nucleophilic addition with organometallic reagents (e.g., Grignard reagents) to yield secondary alcohols.[3]
- Wittig reaction and related olefinations to produce substituted alkenes.[3]
- Aldol condensation, acting as an electrophile for enolates.[3]

The terminal double bond participates in reactions such as:

- Hydroformylation to produce adipaldehyde (hexanedial).[3][4]
- Intramolecular hydroacylation, catalyzed by transition metals like rhodium, to form cyclopentanone.[3]
- Prins-type cyclization in the presence of an acid to generate cyclic ethers.[3]
- Addition reactions, such as halogenation and hydrohalogenation.

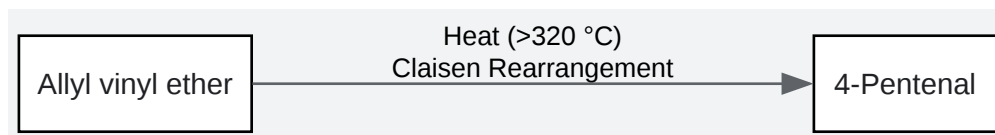
This dual reactivity makes **4-pentenal** a valuable precursor for constructing complex molecular architectures, including those found in alkaloids, terpenoids, and polyketides.[3]

Key Synthetic Transformations and Experimental Protocols

This section details the experimental procedures for several key reactions involving **4-pentenal**.

Synthesis of 4-Pentenal

One common route to **4-pentenal** is through the Claisen rearrangement of allyl vinyl ether.[3]



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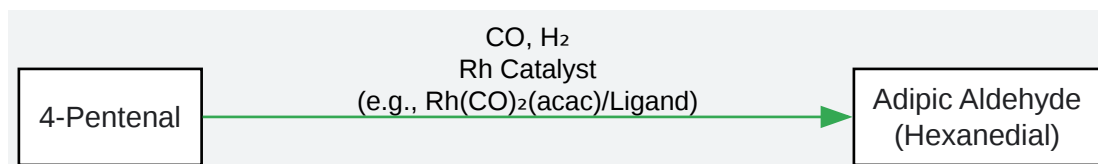
Figure 1: Synthesis of **4-Pentenal** via Claisen Rearrangement.

Experimental Protocol: Synthesis of **4-Pentenal** via Claisen Rearrangement

- Materials: Allyl vinyl ether, inert high-boiling point solvent (e.g., decalin), distillation apparatus.
- Procedure:
 - A solution of allyl vinyl ether in a high-boiling point solvent is prepared in a flask equipped with a distillation head.
 - The mixture is heated to a temperature exceeding 320 °C.
 - The **4-pentenal** product is continuously distilled from the reaction mixture as it is formed.
 - The collected distillate is then purified by fractional distillation to yield pure **4-pentenal**.

Hydroformylation to Adipic Aldehyde

The hydroformylation of **4-pentenal** is an industrially significant reaction that produces adipic aldehyde, a precursor to adipic acid and hexamethylenediamine, which are monomers for nylon-6,6.[3][4] This reaction involves the addition of synthesis gas (CO and H₂) across the double bond, catalyzed by a rhodium complex.[5]



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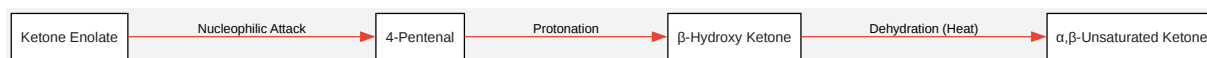
Figure 2: Hydroformylation of **4-Pentenal**.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of **4-Pentenal**

- Materials: **4-Pentenal**, toluene (solvent), decane (internal standard), $\text{Rh}(\text{CO})_2(\text{acac})$, phosphine or phosphite ligand (e.g., DIOP), synthesis gas (1:1 CO/H_2), high-pressure reactor (autoclave).
- Procedure:
 - The high-pressure reactor is charged with a solution of **4-pentenal**, the rhodium precursor, and the ligand in toluene. Decane is added as an internal standard for GC analysis.
 - The reactor is sealed, purged with nitrogen, and then pressurized with synthesis gas to the desired pressure (e.g., 10-50 bar).[6]
 - The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and stirred vigorously.[6]
 - The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC).
 - Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.
 - The product, adipic aldehyde, can be isolated from the reaction mixture by distillation under reduced pressure. Selectivities towards adipic aldehyde can exceed 95% with appropriate ligand choice.[5]

Aldol Condensation

4-Pentenal can participate in aldol condensation reactions, both as an electrophile and, after deprotonation at the α -carbon, as a nucleophile (enolate). A crossed aldol condensation, where **4-pentenal** acts as the electrophile for another enolizable aldehyde or ketone, is a common strategy to avoid self-condensation.



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Figure 3: General Mechanism of a Crossed Aldol Condensation with **4-Pentenal**.

Experimental Protocol: Base-Catalyzed Crossed Aldol Condensation

- Materials: **4-Pentenal**, a ketone (e.g., acetone), sodium hydroxide solution, ethanol.
- Procedure:
 - A solution of sodium hydroxide in ethanol and water is prepared in an Erlenmeyer flask.
 - The ketone is added to the basic solution, followed by the dropwise addition of **4-pentenal** while stirring.
 - The reaction mixture is stirred at room temperature for a specified period. The progress can be monitored by Thin Layer Chromatography (TLC).
 - If the dehydrated product is desired, the reaction mixture can be gently heated.
 - Upon completion, the reaction is quenched by the addition of a dilute acid.
 - The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 - The crude product can be purified by column chromatography.

Intramolecular Hydroacylation

The presence of both an aldehyde and an alkene in the same molecule allows for intramolecular reactions. A notable example is the rhodium-catalyzed intramolecular hydroacylation to form cyclopentanone.^[3]



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